molecular formula C25H23NO5 B14679609 oxalic acid;4-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)but-2-ynyl]morpholine CAS No. 27552-61-0

oxalic acid;4-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)but-2-ynyl]morpholine

Cat. No.: B14679609
CAS No.: 27552-61-0
M. Wt: 417.5 g/mol
InChI Key: HBSCJXHDBLWHQQ-UHFFFAOYSA-N
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Description

Oxalic acid;4-[4-(2-tricyclo[94003,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)but-2-ynyl]morpholine is a complex organic compound with a unique structure that combines the properties of oxalic acid and a morpholine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;4-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)but-2-ynyl]morpholine involves multiple steps, starting with the preparation of the tricyclic core structure. This is typically achieved through a series of cyclization reactions, followed by the introduction of the but-2-ynyl group and subsequent attachment of the morpholine ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are essential to achieve the required quality standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;4-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)but-2-ynyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the tricyclic core or the but-2-ynyl group, leading to a range of reduced products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for different applications.

Scientific Research Applications

Oxalic acid;4-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)but-2-ynyl]morpholine has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: It serves as a probe for investigating biological pathways, enzyme interactions, and cellular processes.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is utilized in the development of advanced materials, such as polymers and coatings, and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of oxalic acid;4-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)but-2-ynyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The tricyclic core and morpholine ring play crucial roles in determining the compound’s binding affinity and specificity.

Properties

CAS No.

27552-61-0

Molecular Formula

C25H23NO5

Molecular Weight

417.5 g/mol

IUPAC Name

oxalic acid;4-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)but-2-ynyl]morpholine

InChI

InChI=1S/C23H21NO.C2H2O4/c1-3-9-21-19(7-1)12-13-20-8-2-4-10-22(20)23(21)11-5-6-14-24-15-17-25-18-16-24;3-1(4)2(5)6/h1-4,7-13H,14-18H2;(H,3,4)(H,5,6)

InChI Key

HBSCJXHDBLWHQQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC#CC=C2C3=CC=CC=C3C=CC4=CC=CC=C42.C(=O)(C(=O)O)O

Origin of Product

United States

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